molecular formula C19H23NO2 B3754035 N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide

N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3754035
M. Wt: 297.4 g/mol
InChI Key: GLJRQSOZZCZQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound characterized by its unique structure, which includes a butanamide backbone substituted with 3,4-dimethylphenyl and 3-methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3,4-dimethylphenyl)-4-bromobutanamide.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 3-methylphenol in the presence of a base like potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide: shares structural similarities with other butanamides and phenoxy-substituted compounds.

    This compound: can be compared with compounds like N-(3,4-dimethylphenyl)-4-(4-methylphenoxy)butanamide and N-(3,4-dimethylphenyl)-4-(2-methylphenoxy)butanamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-6-4-7-18(12-14)22-11-5-8-19(21)20-17-10-9-15(2)16(3)13-17/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJRQSOZZCZQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-4-(3-methylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.